

Rauvovertine A: A Technical Guide to Commercial Availability, and Scientific Application

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| Compound of Interest | | |
|----------------------|----------------|-----------|
| Compound Name: | Rauvovertine A | |
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rouvovertine A, a complex hexacyclic monoterpenoid indole alkaloid, has emerged as a compound of interest in pharmacological research due to its potential biological activities. This technical guide provides a comprehensive overview of the commercial availability of **Rauvovertine A**, details on its known biological functions, and protocols for its experimental use. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and neuropharmacology.

Commercial Availability and Suppliers

Rouvovertine A is available for purchase from a select number of specialized chemical suppliers. The primary vendors identified are Biosynth and BOC Sciences. Below is a summary of the available quantitative data for procurement.



| Supplier | Catalog Number | CAS Number | Molecul ar Formula | Molecul ar Weight (g/mol) | Availabl e Quantiti es | Price (USD) | Purity |
|-----------------|-------------------|------------------|--------------------------|--------------------------------------|---------------------------------|---------------------------|---|
| Biosynth | FHD0737 5 | 2055073- 75-9 | С19H22N2 О3 | 326.40 | 5 mg | \$2,088.2 0 | High Purity (Exact percenta ge not specified) |
| 10 mg | \$3,341.1 0 | | | | | | |
| 25 mg | \$6,264.5 0 | | | | | | |
| 50 mg | \$10,023. 00 | | | | | | |
| BOC Sciences | Not specified | 2055073- 75-9 | С19H22N2 Оз | 326.396 | Inquire for details | Inquire for details | High Purity (Exact percenta ge not specified) |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis for detailed purity data.

Scientific Background

Rouvovertine A is a natural product isolated from the stems of Rauvolfia verticillata, a plant belonging to the Apocynaceae family. It is structurally related to other **rauvovertine a**lkaloids, such as Rauvovertine B and C, and they can exist as C-17 epimeric mixtures.



Biological Activity

Initial research has indicated that **Rauvovertine A** exhibits anti-tumor activity.[1] It is described as a bioactive alkaloid that acts as an inhibitor of specific enzymes associated with neurotransmission and cellular signaling pathways.[2] This dual activity suggests its potential as a lead compound for the development of novel therapeutics targeting both cancer and neurological disorders. Further research is ongoing to fully elucidate its mechanism of action and therapeutic potential.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological assays of **Rauvovertine A** are not extensively published. However, based on the methodologies for related compounds, the following protocols can be adapted.

General Synthesis Strategy for Monoterpenoid Indole Alkaloids

The total synthesis of complex monoterpenoid indole alkaloids like **Rauvovertine A** is a significant challenge in organic chemistry. Bio-inspired strategies are often employed, starting from key intermediates such as strictosidine. A general workflow for such a synthesis is outlined below.

A generalized synthetic workflow for monoterpenoid indole alkaloids.

Methodology:

- Pictet-Spengler Reaction: The synthesis typically begins with a Pictet-Spengler reaction between tryptamine and an iridoid glucoside like secologanin to form the key intermediate, strictosidine.
- Enzymatic or Chemical Elaboration: Strictosidine then undergoes a series of enzymatic or chemical transformations, including glycosidic cleavage, cyclizations, and redox reactions.
- Cascade Cyclizations: The formation of the complex hexacyclic core of Rauvovertine A
 would likely involve intricate cascade cyclization reactions, which are characteristic of the
 biosynthesis of this class of alkaloids.



 Purification: Purification of the final product is typically achieved through chromatographic techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

In Vitro Cytotoxicity Assay

To evaluate the anti-tumor activity of **Rauvovertine A**, a standard cytotoxicity assay, such as the MTT assay, can be employed.



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Workflow for an in vitro cytotoxicity assay.

Methodology:

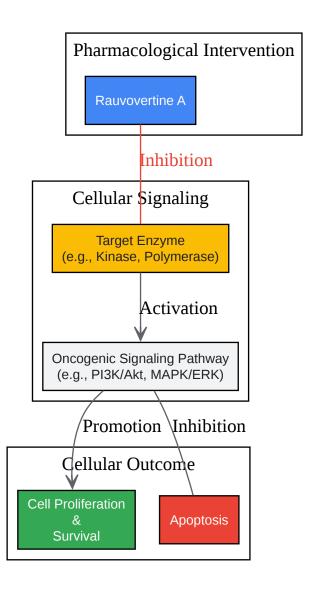
- Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Treatment: The cells are then treated with various concentrations of Rauvovertine A
 (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
- Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Assay: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.



- Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC50) value is then determined by plotting cell viability against the log of the drug concentration.

Putative Signaling Pathway

While the precise molecular targets of **Rauvovertine A** are still under investigation, its classification as an enzyme inhibitor with anti-tumor properties suggests potential interference with key cancer-related signaling pathways. A logical relationship diagram for a hypothetical mechanism of action is presented below.





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Hypothesized mechanism of **Rauvovertine A**'s anti-tumor activity.

This diagram illustrates a plausible mechanism where **Rauvovertine A** inhibits a critical enzyme, leading to the downregulation of a pro-survival signaling pathway. This, in turn, reduces cell proliferation and promotes apoptosis in cancer cells. The identification of the specific enzyme(s) and pathway(s) modulated by **Rauvovertine A** is a key area for future research.

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References

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